![molecular formula C13H23NO3 B1392953 エキソ-8-Boc-8-アザビシクロ[3.2.1]オクタン-3-メタノール CAS No. 273207-58-2](/img/structure/B1392953.png)
エキソ-8-Boc-8-アザビシクロ[3.2.1]オクタン-3-メタノール
概要
説明
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in many biologically active compounds, including tropane alkaloids
科学的研究の応用
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as a precursor for the development of pharmaceuticals, particularly those targeting the central nervous system . The compound’s unique structure allows it to interact with various biological targets, making it valuable for drug discovery and development .
作用機序
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities.
Mode of Action
Tropane alkaloids, which share a similar structure, are known to interact with various targets, leading to a range of biological effects .
Result of Action
Compounds with a similar structure have shown good nematicidal activities against meloidogyne incognita .
生化学分析
Biochemical Properties
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases . These interactions often result in the modulation of enzyme activity, either through inhibition or activation, which can have downstream effects on metabolic processes. Additionally, exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol can affect the expression of genes involved in metabolic pathways, thereby altering the cellular metabolic profile .
Molecular Mechanism
At the molecular level, exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors . This binding can lead to either inhibition or activation of the target molecule, depending on the nature of the interaction. For example, exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme temperatures or pH levels . Long-term studies have shown that exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . The extent of these effects can diminish over time as the compound degrades .
Dosage Effects in Animal Models
In animal models, the effects of exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at certain dosage levels .
Metabolic Pathways
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle . Additionally, exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol can affect metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol can influence its activity and function, as it may accumulate in certain tissues or organelles .
Subcellular Localization
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol exhibits specific subcellular localization, which can affect its activity and function . This compound is often directed to particular compartments or organelles within the cell, such as the mitochondria or the nucleus . Targeting signals and post-translational modifications play a crucial role in directing exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol to these locations . The subcellular localization of this compound can enhance its interactions with specific biomolecules and its overall efficacy in modulating cellular processes .
準備方法
The synthesis of exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . One common method includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. The process often involves the use of chiral catalysts and reagents to achieve the desired stereoselectivity . Industrial production methods may vary, but they generally follow similar principles, focusing on optimizing yield and purity while minimizing costs and environmental impact.
化学反応の分析
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
類似化合物との比較
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol is unique compared to other similar compounds due to its specific structural features and reactivity . Similar compounds include other derivatives of the 8-azabicyclo[3.2.1]octane scaffold, such as exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester and exo-3-amino-8-boc-8-azabicyclo[3.2.1]octane . These compounds share the same core structure but differ in their functional groups and overall reactivity . The unique properties of exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol make it particularly valuable for specific applications in research and industry .
特性
IUPAC Name |
tert-butyl (1R,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h9-11,15H,4-8H2,1-3H3/t9?,10-,11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHYDBXMMSEFTR-FGWVZKOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201129649 | |
| Record name | 1,1-Dimethylethyl (3-exo)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201129649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273207-58-2 | |
| Record name | 1,1-Dimethylethyl (3-exo)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201129649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
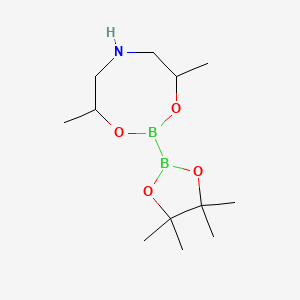
![Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1392871.png)

![tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B1392873.png)
![4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392874.png)
![7-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1392875.png)
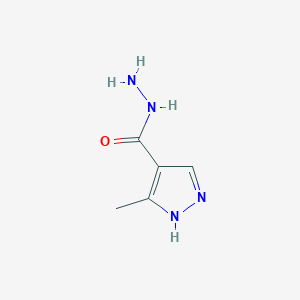
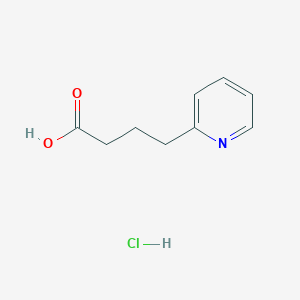
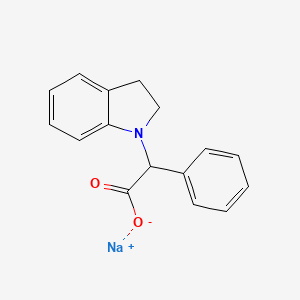
![[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride](/img/structure/B1392885.png)
![Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate](/img/structure/B1392886.png)
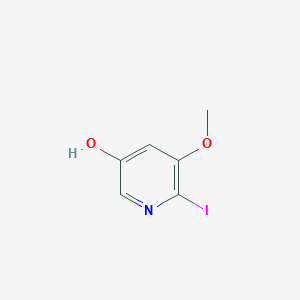

![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1392893.png)
